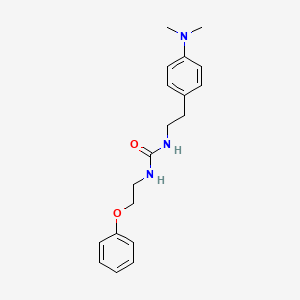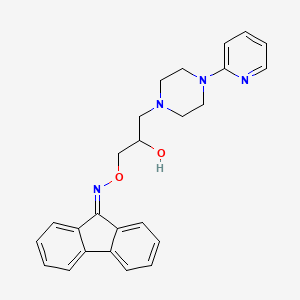
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Modeling and Structural Analysis
Research has been conducted on compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide to understand their molecular structures and the effects of intermolecular interactions. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was explored through X-ray diffraction and DFT calculations, highlighting the influence of dimerization and crystal packing on molecular geometry, particularly on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Drug Development and Pharmacology
Certain research efforts focus on the development of synthetic opioids and novel drug candidates that aim at providing alternatives to opium-based derivatives with reduced side effects and abuse potential. While not directly related to the exact compound , these studies shed light on the broader context of synthetic compound development for therapeutic purposes (Elliott et al., 2016).
Chemical Synthesis and Reactivity
The synthesis and evaluation of compounds featuring benzamide groups, such as N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, have been explored for their potential as histone deacetylase inhibitors, demonstrating significant antiproliferative activity against cancer cell lines. This highlights the chemical versatility and potential therapeutic applications of compounds structurally related to this compound (Jiao et al., 2009).
Biosensor Development
The development of biosensors utilizing modified electrodes for the determination of biomolecules illustrates the application of compounds with functional groups similar to those in this compound. Such research endeavors contribute to advancements in analytical chemistry and diagnostic technologies (Karimi-Maleh et al., 2014).
Antimicrobial Agents
The synthesis and antimicrobial evaluation of novel compounds, such as those incorporating thiazole rings and benzamide derivatives, underline the potential of structurally similar compounds in addressing bacterial and fungal infections. This area of research is crucial for developing new therapeutic strategies against resistant microbial strains (Desai et al., 2013).
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-14(23)17-9-10-18(27-17)21(11-4-5-12-21)13-22-20(24)15-7-6-8-16(25-2)19(15)26-3/h6-10,14,23H,4-5,11-13H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCQMCUUDDTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)









